Benzeneacetic acid, 4-bromo-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester
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Overview
Description
Benzeneacetic acid, 4-bromo-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzene ring, a bromine atom, and a cyano group, among other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-bromo-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps. The process begins with the preparation of the benzeneacetic acid derivative, followed by the introduction of the bromine atom and the cyano group. The final step involves the esterification of the compound with cyano(3-phenoxyphenyl)methyl alcohol under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-bromo-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the cyano group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzeneacetic acid, 4-bromo-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-bromo-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester
- Benzeneacetic acid, 4-fluoro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester
- Benzeneacetic acid, 4-iodo-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester
Uniqueness
The uniqueness of Benzeneacetic acid, 4-bromo-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interaction with biological targets compared to its chloro, fluoro, and iodo analogs.
Properties
CAS No. |
76489-33-3 |
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Molecular Formula |
C25H22BrNO3 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2-(4-bromophenyl)-3-methylbutanoate |
InChI |
InChI=1S/C25H22BrNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3 |
InChI Key |
ZFQMDARKBVDVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Br)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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